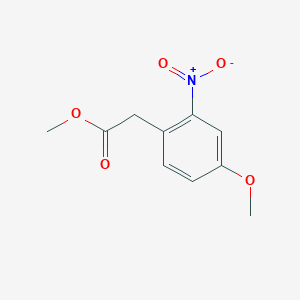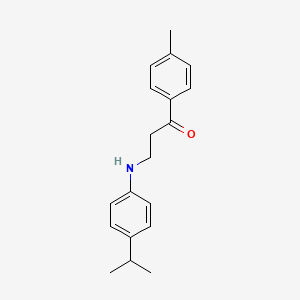
Methyl 2-(4-methoxy-2-nitrophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(4-methoxy-2-nitrophenyl)acetate” is a chemical compound with the molecular formula C10H11NO5 . It has a molecular weight of 225.2 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-methoxy-2-nitrophenyl)acetate” consists of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, which is further connected to an acetate group .Physical And Chemical Properties Analysis
“Methyl 2-(4-methoxy-2-nitrophenyl)acetate” is a solid at room temperature . It has a predicted density of 1.264±0.06 g/cm3 and a predicted boiling point of 336.4±27.0 °C . The melting point is reported to be 58-59 °C .Scientific Research Applications
Organic Synthesis and Chemical Transformations
Methyl 2-(4-methoxy-2-nitrophenyl)acetate serves as an intermediate in the synthesis of complex molecules. It is involved in acylation, annulation, and cyclization reactions, highlighting its utility in constructing heterocyclic compounds and indole derivatives. For instance, its use in the synthesis of indole-2-acetic acid methyl esters demonstrates its versatility in organic synthesis, offering pathways to various biologically active compounds (Modi, Oglesby, & Archer, 2003).
Polymer Science and Photopolymerization
In polymer science, derivatives of Methyl 2-(4-methoxy-2-nitrophenyl)acetate contribute to advancements in photopolymerization techniques. For example, the development of novel alkoxyamines bearing chromophore groups linked to the aminoxyl function showcases the compound's role in initiating polymerization under UV irradiation, which is crucial for creating polymers with specific properties (Guillaneuf et al., 2010).
Environmental Applications
The compound's derivatives are also explored for environmental applications, such as in the photoassisted Fenton reaction for the degradation of pollutants. Studies demonstrate its effectiveness in decomposing hazardous substances like metolachlor and methyl parathion in water, offering insights into potential remediation strategies for contaminated water sources (Pignatello & Sun, 1995).
Nonlinear Optical Materials
Research into nonlinear optical properties of compounds related to Methyl 2-(4-methoxy-2-nitrophenyl)acetate has revealed their potential in optical device applications. Studies on hydrazones derived from similar compounds indicate their suitability for use in optical limiters and switches, which are critical components in modern optical and photonic technologies (Naseema et al., 2010).
Safety and Hazards
“Methyl 2-(4-methoxy-2-nitrophenyl)acetate” is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Compounds similar to “Methyl 2-(4-methoxy-2-nitrophenyl)acetate” often interact with proteins or enzymes in the body. These interactions can inhibit or enhance the function of these targets, leading to changes in cellular processes .
Mode of Action
The mode of action of such compounds often involves binding to a specific site on the target protein or enzyme. This binding can alter the shape or function of the target, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “Methyl 2-(4-methoxy-2-nitrophenyl)acetate” would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound like "Methyl 2-(4-methoxy-2-nitrophenyl)acetate" .
properties
IUPAC Name |
methyl 2-(4-methoxy-2-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-8-4-3-7(5-10(12)16-2)9(6-8)11(13)14/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANZIKSIBCPPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B2716166.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716168.png)





![5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid](/img/structure/B2716179.png)
![2-(4-methoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2716182.png)
![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2716184.png)

![2-Amino-3-[benzyl(methyl)amino]propanoic acid](/img/structure/B2716188.png)
![Methyl 2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2716189.png)